molecular formula C18H3F35O6 B1437236 1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) CAS No. 27617-34-1

1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol)

Cat. No.: B1437236
CAS No.: 27617-34-1
M. Wt: 980.2 g/mol
InChI Key: AUFAGMAKCNOJNR-UHFFFAOYSA-N
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Description

1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) is a fluorinated alcohol compound with the molecular formula C18H3F35O6 . This compound is known for its unique chemical structure, which includes multiple ether linkages and a primary alcohol group. It is often used in various industrial and scientific applications due to its distinctive properties.

Scientific Research Applications

1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

It is known that this compound is a fluorinated aliphatic alcohol , which suggests that it may interact with biological systems in a manner similar to other alcohols.

Mode of Action

It is capable of forming alcohol/calcium fluoride nanocomposites with high thermal stability . This suggests that it may interact with calcium ions in biological systems, potentially influencing calcium-dependent processes.

Result of Action

Its ability to form stable nanocomposites with calcium fluoride suggests potential applications in materials science .

Biochemical Analysis

Biochemical Properties

1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) plays a significant role in biochemical reactions, particularly in the formation of alcohol/calcium fluoride nanocomposites with high thermal stability . This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the binding of the fluorinated alcohol to the active site of the enzyme, thereby modulating its catalytic activity.

Cellular Effects

The effects of 1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of various metabolites. Additionally, it can modulate cell signaling pathways by interacting with membrane-bound receptors and intracellular signaling proteins, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its degradation products can also have significant biological effects. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular metabolism and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of 1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while at higher doses, it can induce adverse effects such as oxidative stress and inflammation. Threshold effects have been observed, where the biological response to the compound changes significantly at specific dosage levels. These studies highlight the importance of careful dosage optimization to minimize potential toxic effects while maximizing the compound’s beneficial properties .

Metabolic Pathways

1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes. For example, it has been shown to interact with dehydrogenases, enzymes that play a crucial role in the oxidation of substrates in metabolic pathways. These interactions can lead to changes in metabolite levels and overall metabolic activity .

Transport and Distribution

The transport and distribution of 1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for the compound’s biological activity and its effects on cellular function .

Subcellular Localization

The subcellular localization of 1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of the compound within the cell can significantly impact its biological effects and its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) typically involves the reaction of perfluorinated compounds with appropriate alcohol precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the primary alcohol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) is unique due to its specific combination of fluorinated segments, ether linkages, and a primary alcohol group. This combination imparts distinctive chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H3F35O6/c19-2(1-54,8(26,27)28)55-15(46,47)4(22,10(32,33)34)57-17(50,51)6(24,12(38,39)40)59-18(52,53)7(25,13(41,42)43)58-16(48,49)5(23,11(35,36)37)56-14(44,45)3(20,21)9(29,30)31/h54H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFAGMAKCNOJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H3F35O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660160
Record name 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,17,18,18,18-Icosafluoro-2,5,8,11,14-pentakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

980.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27617-34-1
Record name 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,17,18,18,18-Icosafluoro-2,5,8,11,14-pentakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol)
Reactant of Route 2
1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol)
Reactant of Route 3
1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol)
Reactant of Route 4
1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol)
Reactant of Route 5
1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol)
Reactant of Route 6
1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol)

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